molecular formula C12H21N3O2S B4913903 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

Cat. No.: B4913903
M. Wt: 271.38 g/mol
InChI Key: JFXDKPSBMSLAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide is a synthetic organic compound with a molecular formula of C12H21N3O2S . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide typically involves the reaction of 2-ethoxyethylamine with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide
  • 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of the ethoxyethyl group and the thiadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-5-17-7-6-10-14-15-11(18-10)13-9(16)8-12(2,3)4/h5-8H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDKPSBMSLAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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